molecular formula C17H19NO B12543122 N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide CAS No. 674365-24-3

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide

Cat. No.: B12543122
CAS No.: 674365-24-3
M. Wt: 253.34 g/mol
InChI Key: SUJSHWPJOGAODU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two methyl groups on the phenyl ring and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

674365-24-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-11-8-9-15(14(4)10-11)17(19)18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3,(H,18,19)

InChI Key

SUJSHWPJOGAODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,6-dimethylaniline with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide is unique due to the presence of two methyl groups on both phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research .

Biological Activity

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the pharmacological potential, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of an amide functional group attached to a benzene ring. The specific substitutions on the aromatic rings contribute to its biological properties.

Pharmacological Activities

The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:

1. Anticonvulsant Activity

A study indicated that derivatives of N-(2,6-dimethylphenyl) semicarbazones exhibited significant anticonvulsant properties. These compounds were tested in various seizure models and demonstrated efficacy without neurotoxicity. Specifically, one prototype increased GABA levels significantly and inhibited GABA transaminase activity, suggesting a mechanism involving modulation of neurotransmitter systems .

2. Antitumor Activity

Research has shown that certain benzamide derivatives act as inhibitors of heparanase, an enzyme implicated in tumor progression and metastasis. Compounds similar to this compound have demonstrated potential in inhibiting tumor cell invasion and angiogenesis .

3. Antimicrobial Properties

Benzamide derivatives have been reported to exhibit antimicrobial activities against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications on the benzamide core can enhance antibacterial efficacy against gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • GABAergic Modulation : The compound's ability to enhance GABA levels suggests a role in modulating inhibitory neurotransmission, which is crucial for its anticonvulsant effects .
  • Enzyme Inhibition : Its antitumor activity may be attributed to the inhibition of heparanase and other enzymes involved in tumor metastasis and angiogenesis .
  • Receptor Interactions : Some studies indicate that benzamide derivatives can interact with various receptors (e.g., serotonin receptors), influencing gastrointestinal motility and other physiological processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantIncreased GABA levels; effective in seizure models
AntitumorInhibits heparanase; reduces tumor cell invasion
AntimicrobialActive against K. pneumoniae; MIC values reported
GastrointestinalPotential prokinetic effects via receptor interactions

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